molecular formula C19H23N5 B5484504 N-(1-benzyl-3-pyrrolidinyl)-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine

N-(1-benzyl-3-pyrrolidinyl)-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5484504
M. Wt: 321.4 g/mol
InChI Key: YXQYBRSNTMZILJ-UHFFFAOYSA-N
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Description

“N-(1-benzyl-3-pyrrolidinyl)-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that contains several functional groups including a benzyl group, a pyrrolidine ring, a pyrazolo[1,5-a]pyrimidine core, and an amine group . These functional groups suggest that this compound may have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the pyrazolo[1,5-a]pyrimidine core could potentially be synthesized from pyrimidine derivatives . The benzyl and pyrrolidinyl groups could be introduced through various reactions such as nucleophilic substitution or reductive amination .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic aromatic system. The benzyl and pyrrolidinyl groups are attached to this core, likely contributing to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For instance, the amine group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine could impact its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed as a drug, it could interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .

Safety and Hazards

As with any chemical compound, handling “N-(1-benzyl-3-pyrrolidinyl)-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of “N-(1-benzyl-3-pyrrolidinyl)-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine” and similar compounds could open up new possibilities in various fields such as medicinal chemistry. For instance, modifications of the pyrazolo[1,5-a]pyrimidine core could lead to compounds with novel biological activities .

properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-2-16-12-19(24-18(21-16)8-10-20-24)22-17-9-11-23(14-17)13-15-6-4-3-5-7-15/h3-8,10,12,17,22H,2,9,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQYBRSNTMZILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=NN2C(=C1)NC3CCN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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